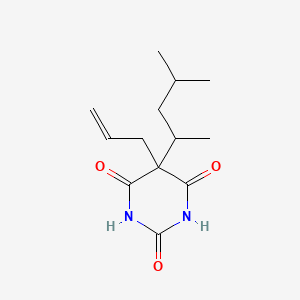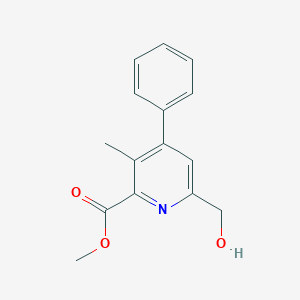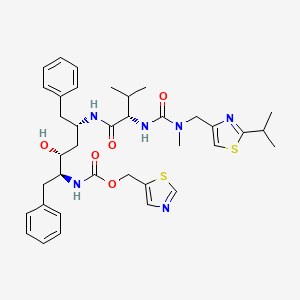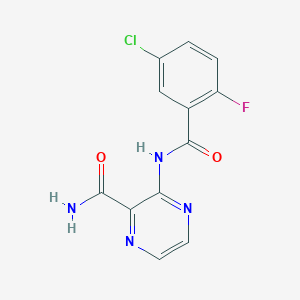
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
Vue d'ensemble
Description
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.
Applications De Recherche Scientifique
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study enzyme inhibition, drug design, and medicinal chemistry. 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has also been used as a ligand for studying protein-ligand interactions, such as those between enzymes and their substrates. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been used to study the effects of various environmental factors on enzyme activity.
Mécanisme D'action
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential to inhibit the activity of certain enzymes. The mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes is not yet fully understood. However, it is believed to involve the binding of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide to the active site of the enzyme, which then blocks the enzyme from binding to its substrate and prevents the enzyme from catalyzing its reaction.
Effets Biochimiques Et Physiologiques
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is a stable, white crystalline solid that is soluble in organic solvents, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized from commercially available reagents. However, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide does have some limitations for use in laboratory experiments. It is not a highly active inhibitor of enzymes, and its effects on biochemical and physiological processes are not yet fully understood.
Orientations Futures
There are a number of potential future directions for the study of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide. Further research could be conducted to understand the mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore the potential applications of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide in drug design and medicinal chemistry. Finally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide could be studied for its potential to inhibit other enzymes and its potential toxicity in vivo.
Propriétés
IUPAC Name |
3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBYRWYBFPAGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



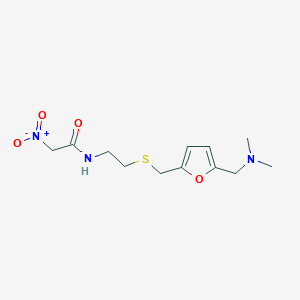
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)

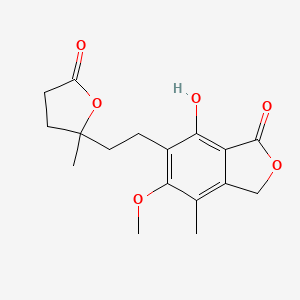

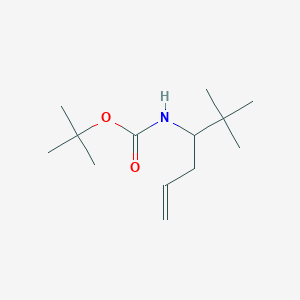
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
